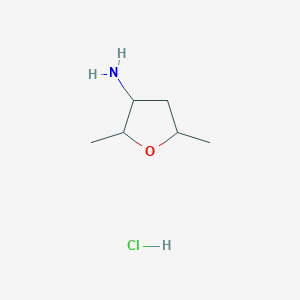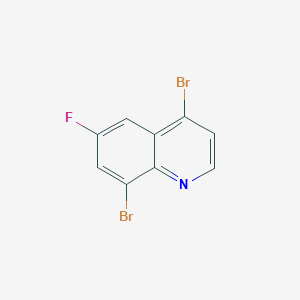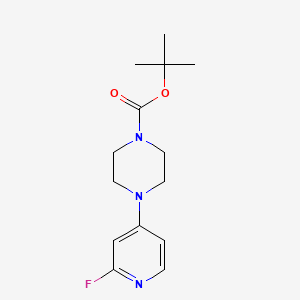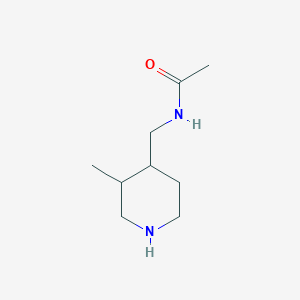
2,5-Dimethyloxolan-3-amine hydrochloride
Vue d'ensemble
Description
2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyloxolan-3-amine hydrochloride consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions of the ring, an amine group attached to the 3 position, and a hydrochloride group .Applications De Recherche Scientifique
Metal Chelates in Medical Research
- A study by Hahn and Rupprecht (1991) discusses the preparation of a tricatechol ligand capable of reducing and complexing with 99mTc, a radioisotope used in medical imaging. This ligand is synthesized using a compound closely related to 2,5-Dimethyloxolan-3-amine hydrochloride, highlighting its potential in medical imaging applications (Hahn & Rupprecht, 1991).
High-Pressure Reactions
- Research by Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to the formation of various compounds. This study illustrates the chemical reactivity of compounds structurally similar to 2,5-Dimethyloxolan-3-amine hydrochloride under specific conditions (Taguchi et al., 1988).
Synthetic Applications in Chemistry
- The synthesis and study of various chemical compounds, such as N-amino-3,5-dimethylpyridinium chloride, as reported by Palenik et al. (1990), involve steps and reagents that are similar to those used in the handling of 2,5-Dimethyloxolan-3-amine hydrochloride. This points to its relevance in synthetic chemistry (Palenik et al., 1990).
Novel Chiral Palladacycle Development
- A 2014 study by Yap et al. describes the development of a novel chiral palladacycle using an amine ligand synthesized from a compound structurally related to 2,5-Dimethyloxolan-3-amine hydrochloride. This research highlights its potential use in asymmetric synthesis and catalysis (Yap et al., 2014).
Microwave-Assisted Protection of Amines
- Walia et al. (2013) conducted research on the microwave-assisted protection of primary amines as 2,5-dimethylpyrroles, which are structurally related to 2,5-Dimethyloxolan-3-amine hydrochloride. This study is relevant to the field of organic synthesis, particularly in the protection and deprotection of amine groups (Walia et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may interact with a variety of biological targets depending on the specific context of the research.
Mode of Action
The mode of action of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may interact with its targets through chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Dimethyloxolan-3-amine hydrochloride , indicating that it may influence a variety of biochemical pathways depending on the specific context of the research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dimethyloxolan-3-amine hydrochloride . Therefore, its impact on bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that it may have diverse effects depending on the specific context of the research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Dimethyloxolan-3-amine hydrochloride , suggesting that its action may be influenced by a variety of environmental factors depending on the specific context of the research.
Propriétés
IUPAC Name |
2,5-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXFJHAKXSCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyloxolan-3-amine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)



![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)